molecular formula C18H28N2O3S B259513 Ethyl 2-[3-(cyclohexylamino)propanoylamino]-5-ethylthiophene-3-carboxylate

Ethyl 2-[3-(cyclohexylamino)propanoylamino]-5-ethylthiophene-3-carboxylate

Cat. No.: B259513
M. Wt: 352.5 g/mol
InChI Key: LEHLGOHMIVTMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[3-(cyclohexylamino)propanoylamino]-5-ethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(cyclohexylamino)propanoylamino]-5-ethylthiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a , which involves the cyclization of a 1,4-dicarbonyl compound in the presence of a sulfur source.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where a suitable amine (e.g., cyclohexylamine) reacts with a halogenated thiophene derivative.

    Esterification: The carboxylate ester group can be formed by reacting the carboxylic acid derivative of thiophene with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(cyclohexylamino)propanoylamino]-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Ethyl 2-[3-(cyclohexylamino)propanoylamino]-5-ethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(cyclohexylamino)propanoylamino]-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[3-(cyclohexylamino)propanoylamino]-5-ethylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H28N2O3S

Molecular Weight

352.5 g/mol

IUPAC Name

ethyl 2-[3-(cyclohexylamino)propanoylamino]-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C18H28N2O3S/c1-3-14-12-15(18(22)23-4-2)17(24-14)20-16(21)10-11-19-13-8-6-5-7-9-13/h12-13,19H,3-11H2,1-2H3,(H,20,21)

InChI Key

LEHLGOHMIVTMMX-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)CCNC2CCCCC2)C(=O)OCC

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CCNC2CCCCC2)C(=O)OCC

Origin of Product

United States

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